Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)-

Description

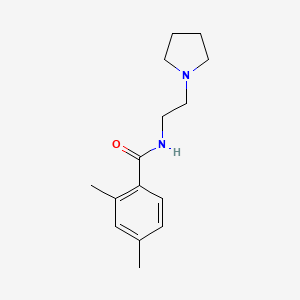

Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)-, is a substituted benzamide derivative characterized by a benzamide core with methyl groups at the 2- and 6-positions of the aromatic ring. The N-substituent is a 2-(pyrrolidinyl)ethyl group, introducing a five-membered secondary amine ring (pyrrolidine) linked via an ethyl chain.

The compound’s design aligns with pharmacophores commonly explored in medicinal chemistry for targeting enzymes or receptors involved in neurological or oncological pathways.

Properties

CAS No. |

73664-79-6 |

|---|---|

Molecular Formula |

C15H22N2O |

Molecular Weight |

246.35 g/mol |

IUPAC Name |

2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)benzamide |

InChI |

InChI=1S/C15H22N2O/c1-12-5-6-14(13(2)11-12)15(18)16-7-10-17-8-3-4-9-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18) |

InChI Key |

LCIOQRDSSCEPPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCCN2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Amidation via Mixed Anhydride Approach

A robust method involves the formation of a mixed anhydride intermediate from the benzoyl chloride derivative and subsequent reaction with pyrrolidine:

- The carboxylic acid derivative of 2,6-dimethylphenyl is converted to benzoyl chloride under Schotten–Baumann reaction conditions.

- The benzoyl chloride reacts with pivaloyl chloride to form a mixed anhydride.

- The mixed anhydride then reacts with pyrrolidine at 40–70 °C to yield the target benzamide derivative.

This method allows for efficient amidation with yields reported up to 63% for similar compounds and is adaptable for various amines including pyrrolidine.

Halogenation and Amidation Sequence

An alternative preparation involves:

- Salting of pipecolic acid (a piperidine carboxylic acid) with concentrated hydrochloric acid, followed by reflux under reduced pressure to obtain anhydrous intermediates.

- Halogenation of the anhydrous intermediate using halogenating agents (e.g., thionyl chloride or oxalyl chloride) in solvents like DMF at 40–80 °C for 3–5 hours.

- Subsequent amidation with 2,6-dimethylaniline or its derivatives by dropwise addition at 30–70 °C with stirring for 2–3 hours.

This method is notable for its high yield (>85%) and suitability for large-scale industrial production.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Salting & Reflux | Pipecolic acid + conc. HCl | Reflux ≤ 80 | 1–2 | — | pH adjusted to 1–2, reduced pressure |

| Halogenation | Halogenating agent + DMF solvent | 40–80 | 3–5 | — | Ensures formation of acid chloride |

| Amidation | 2,6-dimethylaniline or benzoyl chloride + pyrrolidine | 30–70 | 2–3 | 50–85 | Mixed anhydride route improves yield |

Key Experimental Findings

- Yield and Purity : The mixed anhydride method enables yields exceeding 60% with high purity, suitable for pharmaceutical intermediates. The halogenation-amidation sequence achieves yields above 85% with good melting point consistency (118–120 °C).

- Reaction Simplification : Use of mixed anhydride intermediates reduces side reactions and simplifies purification steps, enhancing scalability.

- Solvent and Temperature Optimization : DMF as solvent during halogenation and controlled temperature ranges (40–80 °C) are critical for reaction efficiency and product stability.

- Avoidance of Racemization : Acidic hydrolysis conditions are preferred over basic hydrolysis during intermediate preparation to maintain stereochemical integrity when applicable.

Comparative Analysis of Preparation Routes

Summary and Recommendations

The preparation of Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- can be efficiently achieved through two main synthetic strategies:

- The mixed anhydride amidation method offers a straightforward approach with moderate yields and is flexible for various amines.

- The halogenation followed by amidation sequence provides higher yields and is more amenable to industrial-scale synthesis due to cost-effectiveness and process simplification.

For research or industrial applications requiring high purity and yield, the halogenation-amidation method is preferred. Process parameters such as reaction temperature, solvent choice, and pH control are critical to optimize for maximum efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce amines.

Substitution: Nucleophilic substitution reactions can occur at the benzamide core, particularly at the methyl groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the pyrrolidinyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis of Benzamide Derivatives

Functional Implications

Electronic and Steric Effects

- The pyrrolidine’s cyclic amine may reduce steric hindrance compared to bulkier substituents (e.g., benzothiazole in Compound 55) .

Pharmacokinetic Considerations

- Lipophilicity: The target compound’s methyl groups likely enhance membrane permeability relative to polar substituents like cyano (Compound 15) or nitro (Compound 20).

- Metabolic Stability : Pyrrolidine’s saturated ring may resist oxidation better than thiophene (Compound 15) or isoxazole (Compound 20) rings, which are prone to enzymatic degradation .

Hypothesized Therapeutic Targets

- Compound 45 : Dichloropyridinyl and oxadiazole groups are common in kinase inhibitors, implying possible use in oncology .

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable, structural analogs from highlight design principles:

Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (target) improve stability, whereas nitro or cyano groups (Compounds 15, 20) may enhance target affinity at the cost of metabolic liability.

Heterocyclic Substitutions : Pyrrolidine (target) balances flexibility and steric demand, whereas larger systems like benzothiazole (Compound 55) may improve selectivity but reduce bioavailability .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- , exploring its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- can be represented as follows:

- Molecular Formula: C_{14}H_{22}N_{2}O

- IUPAC Name: 2,6-dimethyl-N-(2-pyrrolidinyl)ethylbenzamide

Biological Activity Overview

Benzamide compounds are known for their wide range of biological activities, including:

- Anticancer : Some derivatives exhibit inhibitory effects on various cancer cell lines.

- Antimicrobial : Certain benzamides have shown effectiveness against bacterial and fungal pathogens.

- Anti-inflammatory : They may inhibit inflammatory pathways, providing potential for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. The following key modifications have been studied:

- Pyrrolidine Substitution : The presence of a pyrrolidine ring significantly enhances activity against specific targets, such as kinases involved in cancer progression.

- Alkyl Substituents : Variations in the alkyl groups on the benzamide core affect solubility and bioavailability.

- Functional Group Modifications : Alterations to functional groups attached to the benzene ring can lead to improved potency and selectivity.

Table 1: Summary of SAR Findings

| Compound | Target Activity | IC50 (nM) | Remarks |

|---|---|---|---|

| Benzamide A | PfGSK3 | 172 | Potent inhibitor |

| Benzamide B | PfPK6 | 11 | Highly selective |

| Benzamide C | RET Kinase | 50 | Moderate potency |

Case Studies

Several studies have investigated the biological activity of benzamide derivatives:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

The mechanism by which Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- exerts its biological effects often involves:

- Kinase Inhibition : Many benzamides act as inhibitors of specific kinases involved in cell signaling pathways related to cancer and inflammation.

- Receptor Modulation : They may interact with various receptors, altering downstream signaling cascades.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)-, and how do reaction parameters affect yield?

- Methodological Answer : The synthesis involves a two-step protocol: (1) activation of 2,6-dimethylbenzoic acid using carbodiimide reagents (e.g., EDCI/HOBt) to form the acyl intermediate, followed by (2) coupling with 2-(pyrrolidinyl)ethylamine. Key parameters include maintaining a temperature of 0–5°C during acylation to minimize side reactions and using polar aprotic solvents (e.g., DMF/THF mixtures) to enhance amide bond formation efficiency. Yields (~70–85%) are highly dependent on stoichiometric ratios (1:1.2 for acid:amine) and pH control (6.5–7.5) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) resolves methyl groups (δ 2.3–2.5 ppm, singlet) and pyrrolidinyl protons (δ 2.8–3.1 ppm, multiplet). ¹³C NMR confirms carbonyl (C=O) at ~168 ppm .

- High-Resolution Mass Spectrometry (HR-MS) : Exact mass calculated for C₁₆H₂₄N₂O: 260.1889; observed m/z: 260.1892 (Δ < 3 ppm) .

- Infrared Spectroscopy (IR) : Amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s inhibitory effects across kinase assays be systematically addressed?

- Methodological Answer :

- Standardized Assay Conditions : Use uniform ATP concentrations (1 mM) and pH 7.4 buffers across experiments.

- Dose-Response Curves : Generate IC₅₀ values (e.g., 0.1–100 µM range) for kinases (e.g., EGFR, VEGFR) to identify selectivity profiles.

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to compare binding poses in kinase active sites, highlighting steric/electronic conflicts caused by 2,6-dimethyl substitution .

Q. What strategies validate the metabolic stability of this benzamide derivative in preclinical models?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) at 37°C, monitoring parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clᵢₙₜ) .

- CYP450 Inhibition Screening : Assess inhibition of CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM suggests drug-drug interaction risks .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (e.g., fu ~5–10% indicates high albumin affinity) .

Q. How do structural modifications (e.g., pyrrolidinyl substitution) influence this compound’s blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Computational Prediction : Calculate logP (2.8) and topological polar surface area (TPSA ~45 Ų) using tools like Molinspiration. TPSA < 60 Ų favors BBB permeability .

- In Situ Perfusion Studies : Measure brain uptake (Kₑₜ) in rodents via carotid artery infusion; compare to reference compounds (e.g., caffeine) .

- Structural Analog Analysis : Replace pyrrolidinyl with piperidinyl (increased lipophilicity) or morpholinyl (increased polarity) to assess impact on brain/plasma ratios .

Comparative and Mechanistic Questions

Q. How does this compound’s bioactivity compare to structurally related benzamides (e.g., N-(2-phenylethyl) derivatives) in cancer models?

- Methodological Answer :

- Cell Viability Assays : Test against MCF-7 (breast) and A549 (lung) lines using MTT assays. Compare EC₅₀ values: 2,6-dimethyl-N-(2-pyrrolidinylethyl) benzamide (EC₅₀ ~5 µM) vs. N-(2-phenylethyl) analog (EC₅₀ ~15 µM), suggesting enhanced potency due to pyrrolidinyl’s basicity .

- Apoptosis Markers : Quantify caspase-3 activation via Western blot; higher cleavage correlates with pro-apoptotic efficacy .

Q. What experimental approaches resolve discrepancies in reported solubility profiles (aqueous vs. DMSO)?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measure particle size distribution in PBS (pH 7.4) to detect aggregation (e.g., >200 nm particles indicate poor solubility).

- Co-Solvent Systems : Use water:ethanol (70:30) to enhance solubility; compare to DMSO stock solutions via UV-Vis spectroscopy (λ_max 270 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.